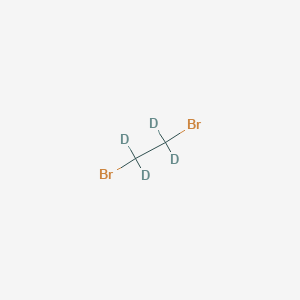

1,2-Dibromoethane-d4

描述

属性

IUPAC Name |

1,2-dibromo-1,1,2,2-tetradeuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAZPARNPHGIKF-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177104 | |

| Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22581-63-1 | |

| Record name | Ethane-1,1,2,2-d4, 1,2-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22581-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022581631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-[1,1,2,2-2H4]ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Dibromoethane-d4 from Acetylene-d2

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 1,2-dibromoethane-d4, a crucial deuterated building block in organic synthesis and drug development. The primary route detailed herein is the reaction of acetylene-d2 with deuterium bromide, a method that offers high isotopic purity and excellent yields. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound (BrCD₂CD₂Br) is a valuable isotopically labeled compound frequently employed as a synthetic intermediate and an NMR solvent. The presence of deuterium atoms provides a powerful tool for mechanistic studies, metabolic tracking, and enhancing the pharmacokinetic profiles of drug candidates. The synthesis from acetylene-d2 is a well-established method that ensures a high degree of deuteration.

The overall synthetic strategy involves a two-step process: the preparation of the key starting material, acetylene-d2, followed by its reaction with deuterium bromide. Careful control of isotopic purity at each stage is paramount to achieving the desired final product specifications.

Synthetic Pathway Overview

The synthesis of this compound from acetylene-d2 proceeds via a straightforward addition reaction. The entire workflow, from the generation of deuterated precursors to the final product, is depicted below.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of highly deuterated compounds.[1]

Preparation of Acetylene-d2 (C₂D₂)

The generation of acetylene-d2 is achieved through the reaction of calcium carbide with deuterium oxide. To ensure high isotopic purity in the final product, an enrichment step is crucial.

Materials:

-

Calcium Carbide (CaC₂)

-

Deuterium Oxide (D₂O, 99.8 mole % D)

-

Sodium metal (small pellet)

-

Indicating Drierite

Procedure:

-

Initial Generation: Deuterium oxide is added dropwise to calcium carbide in a gas generation apparatus. The evolved acetylene-d2 gas is collected. The initial isotopic purity is typically around 97 mole % C₂D₂.[1]

-

Isotopic Enrichment: For higher purity, the generated acetylene-d2 is passed through a series of wash bottles containing a solution of a small pellet of sodium metal dissolved in deuterium oxide (alkaline D₂O). This process facilitates the exchange of any remaining protium for deuterium. The gas is then passed through a drying tube containing indicating Drierite and collected in a cold trap. After four such exchanges, a constant deuterium content of 98.7 mole % C₂D₂ (99.4 atom % D) can be achieved.[1]

Preparation of Deuterium Bromide (DBr)

Deuterium bromide is prepared by the reaction of phosphorus tribromide with deuterium oxide.

Materials:

-

Phosphorus Tribromide (PBr₃), redistilled

-

Deuterium Oxide (D₂O, 99.8 mole % D)

Procedure:

-

Deuterium oxide is added dropwise to redistilled phosphorus tribromide in a suitable reaction vessel.

-

The evolved deuterium bromide gas is collected for use in the subsequent step. To ensure the absence of hydrogen bromide, the apparatus should be flushed with deuterium bromide before collecting the product for the main reaction.[1]

Synthesis of this compound

The final step is the addition of deuterium bromide to acetylene-d2. This reaction can proceed either thermally or photochemically to provide high yields of the desired product.[2]

Procedure:

-

Purified acetylene-d2 and deuterium bromide are introduced into a reaction vessel.

-

The reaction proceeds rapidly, even in diffused sunlight or in the dark, to yield this compound.[1] While photochemical initiation with ultraviolet light can be used, it is not strictly necessary if the acetylene is sufficiently pure.[1]

-

The reaction of acetylene-d2 with deuterium bromide has been reported to give quantitative yields of this compound.[1]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound and its precursors.

| Parameter | Value | Reference |

| Acetylene-d2 | ||

| Initial Isotopic Purity (mole % C₂D₂) | ~97% | [1] |

| Enriched Isotopic Purity (mole % C₂D₂) | 98.7% | [1] |

| Enriched Isotopic Purity (atom % D) | 99.4% | [1] |

| Deuterium Bromide | ||

| Isotopic Purity of D₂O used (mole % D₂O) | 99.8% | [1] |

| This compound | ||

| Yield | Quantitative | [1] |

| Isotopic Purity (atom % D) | >99% | [2] |

Conclusion

The synthesis of this compound from acetylene-d2 is a robust and efficient method for producing this valuable isotopically labeled compound. By following the detailed protocols for the preparation and enrichment of the deuterated starting materials, researchers can achieve high yields and exceptional isotopic purity in the final product. This guide provides the necessary information for the successful implementation of this synthesis in a laboratory setting, catering to the needs of professionals in chemical research and drug development.

References

A Technical Guide to the Physical Characteristics of 1,2-Dibromoethane-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical characteristics of 1,2-Dibromoethane-d4. The information is curated for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This guide includes key physical data, detailed experimental protocols for the determination of these properties, and logical workflow diagrams relevant to the synthesis and quality control of this compound.

Core Physical and Chemical Properties

This compound, also known as ethylene-d4 dibromide, is a deuterated form of 1,2-dibromoethane where the four hydrogen atoms are replaced with deuterium. Its chemical formula is BrCD₂CD₂Br.[1] This isotopic substitution makes it a valuable solvent for NMR-based research and analysis, as well as a reagent in synthetic chemistry.[2][3]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value |

| Chemical Formula | C₂D₄Br₂ |

| Linear Formula | BrCD₂CD₂Br[1] |

| CAS Number | 22581-63-1[1] |

| Molecular Weight | 191.89 g/mol [1][4] |

| Boiling Point | 131-132 °C (lit.)[1] |

| Melting Point | 9 °C[5][6] |

| Density | 2.226 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.536 (lit.)[1] |

| Isotopic Purity | ≥99 atom % D[1] |

| Chemical Purity | ≥98%[2][3] |

Experimental Protocols

While the specific experimental setups used to determine the cited physical properties of this compound are not detailed in readily available literature, the following are standard and rigorous methodologies for measuring these key characteristics for a liquid compound.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and efficient technique for determining the boiling point of a small liquid sample.

Apparatus:

-

Thiele tube or a melting point apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Sample of this compound

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil, or in a melting point apparatus.[6]

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6][7][8]

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point can be determined using a similar apparatus to the boiling point determination.

Apparatus:

-

Melting point apparatus or Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample of this compound (if solidified)

Procedure:

-

A small, powdered sample of the solidified compound is packed into a capillary tube to a depth of 2-3 mm.[9]

-

The capillary tube is placed in a melting point apparatus.[10][11]

-

The sample is heated rapidly at first to get close to the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

The melting point range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has liquefied.[12]

Determination of Density (Pycnometer Method)

A pycnometer, or specific gravity bottle, is used for precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermometer

-

Water bath

-

Sample of this compound

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and placed in a constant temperature water bath until it reaches thermal equilibrium.

-

The stopper is inserted, and any excess liquid that overflows is carefully wiped away.

-

The filled pycnometer is weighed to determine its mass (m₂).

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The mass of the pycnometer filled with the reference liquid is measured (m₃).

-

The density of the sample liquid (ρₛ) is calculated using the formula: ρₛ = [(m₂ - m₁) / (m₃ - m₁)] * ρᵣ where ρᵣ is the density of the reference liquid.

Determination of Refractive Index (Abbe Refractometer)

An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Sample of this compound

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prisms of the refractometer are cleaned and dried.

-

A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.

-

The two prisms are closed and locked together.

-

Water from a constant temperature bath is circulated through the prisms to maintain a constant temperature (typically 20°C).

-

While looking through the eyepiece, the control knob is adjusted until the boundary between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Visualizations

The following diagrams illustrate key workflows relevant to the production and application of this compound.

Caption: Synthesis of this compound.

Caption: Quality Control Workflow for Deuterated Solvents.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 1,2-Dibromoethane-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-195-10 [isotope.com]

- 4. vernier.com [vernier.com]

- 5. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. alnoor.edu.iq [alnoor.edu.iq]

A Technical Guide to the Isotopic Purity of 1,2-Dibromoethane-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of 1,2-Dibromoethane-d4 (BrCD₂CD₂Br), a crucial deuterated solvent and synthetic building block in various research fields. This document details the synthesis, analysis, and applications of this compound, with a focus on ensuring and verifying its high isotopic enrichment for reliable experimental outcomes.

Introduction

This compound is the deuterated isotopologue of 1,2-dibromoethane where all four hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in a range of scientific disciplines, particularly in nuclear magnetic resonance (NMR) spectroscopy and as a labeled internal standard for mass spectrometry (MS). The absence of proton signals in its ¹H NMR spectrum minimizes solvent interference, allowing for clearer observation of signals from the analyte of interest. Furthermore, its distinct mass makes it an excellent internal standard for quantitative analysis. In synthetic chemistry, it serves as a precursor for the introduction of deuterated ethylene moieties into larger molecules, which is of significant interest in drug metabolism and pharmacokinetic (DMPK) studies.

The utility of this compound is directly correlated with its isotopic purity. High isotopic enrichment, typically exceeding 99 atom % D, is essential to minimize the presence of partially deuterated or non-deuterated isotopologues that can interfere with sensitive analytical techniques and introduce inaccuracies in quantitative measurements. This guide provides a detailed examination of the methods used to synthesize high-purity this compound and the analytical protocols for verifying its isotopic enrichment.

Data Presentation

The isotopic purity of commercially available this compound is consistently high, as are the purities of the necessary deuterated starting materials. The following tables summarize the key quantitative data associated with this compound.

Table 1: Typical Specifications of Commercial this compound

| Parameter | Specification | Source(s) |

| Isotopic Purity (atom % D) | ≥ 99% | [1] |

| Chemical Purity | ≥ 99% (CP) | [1] |

| Water Content | ≤ 0.5% | [1] |

| CAS Number | 22581-63-1 | [1] |

| Molecular Weight | 191.89 g/mol | [1] |

| Density (at 25 °C) | 2.226 g/mL | [1] |

| Boiling Point | 131-132 °C | [1] |

| Refractive Index (n20/D) | 1.536 | [1] |

Table 2: Isotopic Purity of Deuterated Precursors for Synthesis

| Precursor | Typical Isotopic Purity (atom % D) |

| Deuterium Oxide (D₂O) | ≥ 99.8% |

| Acetylene-d₂ (C₂D₂) | ≥ 99% |

| Deuterium Bromide (DBr) | ≥ 99% |

Experimental Protocols

Synthesis of this compound

The classical and still relevant method for the synthesis of high-purity this compound is the direct bromination of acetylene-d₂. This method, detailed by Leitch and Morse in 1952, remains a foundational protocol.[2][3]

3.1.1. Preparation of Acetylene-d₂

High-purity acetylene-d₂ is crucial for the synthesis of this compound with high isotopic enrichment. It is typically prepared by the reaction of calcium carbide (CaC₂) with deuterium oxide (D₂O).

-

Reaction: CaC₂ + 2 D₂O → C₂D₂ + Ca(OD)₂

-

Protocol:

-

Place calcium carbide in a reaction flask equipped with a dropping funnel and a gas outlet.

-

Slowly add deuterium oxide (≥ 99.8 atom % D) from the dropping funnel onto the calcium carbide.

-

The generated acetylene-d₂ gas is passed through a cold trap to remove any unreacted D₂O and other impurities.

-

For enhanced purity, the gas can be bubbled through a solution of a mild oxidizing agent to remove any phosphine or hydrogen sulfide impurities.

-

3.1.2. Preparation of Deuterium Bromide

Deuterium bromide can be prepared by the reaction of deuterium oxide with phosphorus tribromide (PBr₃).

-

Reaction: PBr₃ + 3 D₂O → 3 DBr + D₃PO₃

-

Protocol:

-

In a reaction flask, slowly add deuterium oxide to phosphorus tribromide.

-

The reaction is exothermic and should be controlled by cooling the flask.

-

The evolved deuterium bromide gas is passed through a drying tube containing a suitable desiccant (e.g., anhydrous calcium bromide) to remove any moisture.

-

3.1.3. Synthesis of this compound

The final step is the addition of deuterium bromide to acetylene-d₂.

-

Reaction: C₂D₂ + 2 DBr → BrCD₂CD₂Br

-

Protocol:

-

A stream of acetylene-d₂ gas is bubbled through liquid deuterium bromide at low temperature, or the two gases are mixed in a reaction vessel.

-

The reaction can be initiated by exposure to ultraviolet (UV) light or can proceed thermally.

-

The resulting this compound is a liquid at room temperature and can be purified by distillation.

-

While this classic method is effective, modern approaches to deuteration often involve catalytic transfer deuteration of unsaturated precursors, which can offer milder reaction conditions and improved selectivity.[4][5] However, for the specific synthesis of this compound, the addition of bromine to deuterated ethylene (C₂D₄) or the reaction described above remain the most direct routes.

Determination of Isotopic Purity

The isotopic purity of this compound is most commonly determined by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3.2.1. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful, non-destructive technique for determining isotopic enrichment.

-

¹H NMR Protocol:

-

Prepare a solution of the this compound sample in a suitable non-protonated solvent (e.g., carbon tetrachloride, CCl₄).

-

Add a known amount of an internal standard with a well-defined proton signal that does not overlap with any residual proton signals from the sample.

-

Acquire a high-resolution ¹H NMR spectrum with a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time) to ensure full signal recovery and accurate integration.

-

Integrate the residual proton signal of this compound (BrCHDCD₂Br or BrCH₂CD₂Br) and the signal of the internal standard.

-

Calculate the concentration of the proton-containing isotopologues relative to the internal standard. The isotopic purity is then calculated as: Isotopic Purity (%D) = (1 - [moles of residual protons] / [total moles of 1,2-Dibromoethane]) * 100

-

-

²H (Deuterium) NMR Protocol:

-

Prepare a solution of the this compound sample in a protonated solvent (e.g., chloroform, CHCl₃).

-

Acquire a ²H NMR spectrum.

-

The presence of a single sharp resonance corresponding to the deuterium in the CD₂Br groups confirms the isotopic labeling.

-

Quantitative ²H NMR can be performed using a deuterated internal standard to determine the precise deuterium content.[6]

-

3.2.2. Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for determining the isotopic distribution of a sample.

-

GC-MS Protocol:

-

Dissolve the this compound sample in a suitable volatile solvent.

-

Inject the sample into a GC-MS system equipped with a capillary column suitable for separating halogenated hydrocarbons.

-

The mass spectrometer is set to scan over the expected mass range of the molecular ions.

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of 1,2-dibromoethane. The expected molecular ion peaks are:

-

C₂H₄Br₂: m/z 186, 188, 190 (due to bromine isotopes ⁷⁹Br and ⁸¹Br)

-

C₂D₄Br₂: m/z 190, 192, 194

-

-

The relative intensities of these peaks are used to calculate the isotopic enrichment. The isotopic purity is determined by the ratio of the abundance of the fully deuterated species to the sum of the abundances of all isotopologues.

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and pathways described in this guide.

Caption: Synthesis pathway for this compound.

Caption: Workflow for isotopic purity determination.

Conclusion

The high isotopic purity of this compound is paramount for its effective use in research, particularly in NMR spectroscopy, mass spectrometry, and the synthesis of deuterated compounds. Commercially available this compound typically boasts an isotopic enrichment of 99 atom % D or higher. The classical synthesis route via the bromination of acetylene-d₂ remains a reliable method for producing this highly deuterated compound. Rigorous analytical verification of isotopic purity using techniques such as quantitative NMR and GC-MS is essential to ensure the quality and reliability of experimental data. The detailed protocols and workflows presented in this guide provide a framework for researchers, scientists, and drug development professionals to confidently synthesize, analyze, and utilize high-purity this compound in their work.

References

- 1. This compound D 99atom 22581-63-1 [sigmaaldrich.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

An In-depth Technical Guide to 1,2-Dibromoethane-d4 (CAS: 22581-63-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Dibromoethane-d4, a deuterated analog of 1,2-dibromoethane. This document details its chemical and physical properties, spectroscopic data, synthesis, and key applications, with a focus on its use as an internal standard in analytical methodologies. Detailed experimental protocols and safety information are also provided to assist researchers in its effective and safe utilization.

Chemical and Physical Properties

This compound, also known as ethylene dibromide-d4, is a stable, isotopically labeled compound valuable in various scientific applications. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 22581-63-1 |

| Molecular Formula | C₂D₄Br₂ |

| Molecular Weight | 191.89 g/mol [1] |

| Appearance | Colorless liquid[2] |

| Odor | Faint, sweet odor |

| Melting Point | 9 °C (48.2 °F) |

| Boiling Point | 131-132 °C (267.8-269.6 °F)[2] |

| Density | 2.226 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.536[2] |

| Solubility | Insoluble in water; Soluble in most organic solvents. |

| Isotopic Purity | Typically ≥99 atom % D[2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a fully deuterated sample, the proton NMR spectrum is expected to be silent. The presence of any residual protons would result in a singlet in the region of 3.7 ppm, similar to the non-deuterated compound.[3]

-

¹³C NMR: Due to the symmetry of the molecule, a single peak is expected in the ¹³C NMR spectrum. For the non-deuterated analog, this peak appears at approximately 32 ppm.[4] The chemical shift for the deuterated compound is expected to be very similar.

-

²H (Deuterium) NMR: A single resonance is expected, confirming the presence and chemical environment of the deuterium atoms.

Infrared (IR) Spectroscopy:

The IR spectrum of 1,2-dibromoethane shows characteristic C-H stretching and bending vibrations. In this compound, the C-D stretching vibrations will appear at lower wavenumbers (around 2100-2200 cm⁻¹) compared to the C-H stretches (around 2900-3000 cm⁻¹) of the non-deuterated compound, which is a hallmark of deuteration. The C-Br stretching frequency is expected in the fingerprint region.

Mass Spectrometry (MS):

The mass spectrum of this compound is characterized by its molecular ion peak and fragmentation pattern. Due to the presence of two bromine atoms, the molecular ion will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a triplet of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. For this compound, the molecular ion region would show peaks at m/z 190, 192, and 194. Common fragments would include the loss of a bromine atom and the ethylene-d4 cation.

Synthesis of this compound

The primary method for the synthesis of this compound involves the reaction of acetylene-d2 with deuterium bromide.[5] This is a classic electrophilic addition reaction to an alkyne.

Reaction Scheme

Caption: Synthesis of this compound from Acetylene-d2.

Experimental Protocol: Synthesis

The following is a generalized protocol based on established literature.[5][6]

Materials:

-

Acetylene-d2 gas

-

Deuterium bromide (DBr) gas

-

Reaction vessel (e.g., a sealed glass tube or flask)

-

Purification setup (e.g., for distillation)

Procedure:

-

Preparation of Reactants: Acetylene-d2 can be generated by the reaction of calcium carbide (CaC₂) with deuterium oxide (D₂O). Deuterium bromide can be prepared by the reaction of deuterium gas with bromine vapor over a catalyst or by the reaction of a non-volatile acid with a bromide salt in D₂O.

-

Reaction Setup: A clean, dry reaction vessel is evacuated and cooled.

-

Introduction of Reactants: Equimolar amounts of acetylene-d2 and a slight excess of deuterium bromide are introduced into the reaction vessel.

-

Reaction Conditions: The reaction can be initiated photochemically by irradiation with UV light or thermally. The reaction proceeds readily, often at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the disappearance of the reactants.

-

Purification: Upon completion, the reaction mixture is cooled, and the resulting this compound is purified, typically by distillation, to remove any unreacted starting materials and byproducts.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantification of volatile organic compounds (VOCs), including its non-deuterated analog, in various matrices by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[7] Its use as an internal standard is crucial for correcting for variations in sample preparation, injection volume, and instrument response.

Workflow for using this compound as an Internal Standard

Caption: General workflow for using this compound as an internal standard.

Experimental Protocol: Quantification of Volatile Organic Compounds using GC-MS with this compound as an Internal Standard

This protocol is a composite based on EPA methods and other relevant literature for the analysis of volatile organic compounds in water.[5]

Materials and Reagents:

-

Sample (e.g., water sample)

-

This compound (Internal Standard) solution of known concentration in methanol

-

Calibration standards containing the analyte(s) of interest at various concentrations

-

Purge-and-trap concentrator

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

GC column suitable for volatile organics (e.g., DB-624 or equivalent)

Procedure:

-

Preparation of Standards:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of calibration standards by spiking known amounts of the target analyte(s) and a constant amount of the this compound internal standard into a clean matrix (e.g., reagent water).

-

-

Sample Preparation:

-

To a known volume of the sample (e.g., 5 mL) in a purge-and-trap sparging vessel, add a precise volume of the this compound internal standard solution.

-

-

Purge-and-Trap:

-

The sample is purged with an inert gas (e.g., helium) for a set time (e.g., 11 minutes) at a specific flow rate.

-

The purged volatile compounds are trapped onto a sorbent trap.

-

The trap is then rapidly heated to desorb the analytes onto the GC column.

-

-

GC-MS Analysis:

-

GC Conditions:

-

Injector: Splitless mode

-

Carrier Gas: Helium

-

Oven Program: e.g., initial temperature of 35°C for 5 minutes, ramp to 180°C at 10°C/min, hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 35-300

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. Monitor characteristic ions for the analyte(s) and m/z 111 (for this compound, corresponding to the [CD₂⁷⁹Br]+ fragment).

-

-

-

Quantification:

-

Identify the analyte(s) and the internal standard by their retention times and mass spectra.

-

Integrate the peak areas of the characteristic ions for the analyte(s) and the internal standard.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the sample using the calibration curve.

-

Metabolic Pathways

The metabolism of 1,2-dibromoethane has been studied extensively, and it is presumed that the deuterated analog follows the same pathways. The two primary metabolic routes are cytochrome P450 (CYP450) oxidation and glutathione (GSH) conjugation. Both pathways can lead to the formation of reactive intermediates that are responsible for the compound's toxicity.

Caption: Metabolic activation pathways of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Statements:

-

Toxic if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

Suspected of causing cancer.

-

Toxic to aquatic life with long-lasting effects.

Precautionary Statements:

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Avoid release to the environment.

First Aid Measures:

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.

-

If on skin: Wash with plenty of water. Immediately call a poison center or doctor.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.

Storage and Disposal:

-

Store locked up in a well-ventilated place. Keep container tightly closed.

-

Dispose of contents/container in accordance with local, regional, national, and international regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. idaea.csic.es [idaea.csic.es]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Analysis of Fumigants in Cereals and Dried Fruits : Part I via GC-MS / MS | Semantic Scholar [semanticscholar.org]

- 4. ejournal.cvuas.de [ejournal.cvuas.de]

- 5. epa.gov [epa.gov]

- 6. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. 1,2-Dibromoethane-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-195-25 [isotope.com]

Molecular weight and formula of 1,2-Dibromoethane-d4

An In-Depth Technical Guide to 1,2-Dibromoethane-d4

This technical guide provides comprehensive information on the molecular properties, synthesis, and applications of this compound (also known as ethylene-d4 dibromide). The document is intended for researchers, scientists, and professionals in the fields of drug development, environmental analysis, and synthetic chemistry who utilize deuterated compounds.

Molecular Profile and Physicochemical Properties

This compound is the deuterated isotopologue of 1,2-Dibromoethane, where the four hydrogen atoms have been replaced with deuterium. This isotopic substitution is crucial for a variety of scientific applications, including its use as an internal standard in mass spectrometry and as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Summary

The following table summarizes and compares the key quantitative data for this compound and its non-deuterated counterpart, 1,2-Dibromoethane.

| Property | This compound | 1,2-Dibromoethane |

| Chemical Formula | C₂D₄Br₂ or Br(CD₂)₂Br | C₂H₄Br₂ or Br(CH₂)₂Br[1] |

| Molecular Weight | 191.87 g/mol [2] | 187.86 g/mol [1][3][4] |

| CAS Number | 22581-63-1[2] | 106-93-4[3][4] |

| Appearance | Colorless liquid | Colorless liquid[1] |

| Boiling Point | 131-132 °C (lit.) | 131-132 °C (lit.)[3][5] |

| Melting Point | Not specified | 8-11 °C (lit.)[3] |

| Density | ~2.226 g/mL at 25 °C | 2.18 g/mL at 25 °C (lit.)[3][5] |

| Refractive Index | n20/D 1.536 (lit.) | n20/D 1.539 (lit.)[3][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the addition reaction of deuterium bromide (DBr) to acetylene-d₂ (C₂D₂). This reaction can be performed using either photochemical or thermal methods to yield the final product with high isotopic purity.[6][7]

Experimental Protocol: Photochemical Synthesis

This protocol is based on the method described by Leitch and Morse, which allows for a quantitative yield.

Materials:

-

Acetylene-d₂ (C₂D₂) gas

-

Deuterium bromide (DBr) gas

-

Ultraviolet (UV) light source

-

A reaction vessel made of UV-transparent material (e.g., quartz)

-

Gas handling manifold

-

Cryogenic trap (liquid nitrogen)

Procedure:

-

System Preparation: The gas handling manifold and reaction vessel are evacuated to remove air and moisture.

-

Reactant Introduction: Equimolar amounts of acetylene-d₂ and deuterium bromide gas are introduced into the reaction vessel.

-

Initiation of Reaction: The reaction vessel is irradiated with a UV light source. The reaction is reported to proceed rapidly.[6]

-

Monitoring: The progress of the reaction can be monitored by observing the pressure drop within the closed system.

-

Product Collection: Upon completion, the resulting this compound, which is a liquid at room temperature, is condensed and collected using a cryogenic trap.

-

Purification: If necessary, the product can be purified further by distillation.

Applications in Research and Development

This compound serves as a valuable tool in various scientific domains:

-

NMR Spectroscopy: It is used as a deuterated NMR solvent.[2]

-

Environmental Analysis: It can be employed as an internal standard for the quantification of 1,2-Dibromoethane and other volatile organic compounds in environmental samples.

-

Pharmaceutical Research: In drug metabolism and pharmacokinetic (DMPK) studies, deuterated compounds are used to trace the metabolic fate of a drug candidate.

-

Synthetic Chemistry: It serves as a deuterated building block for the synthesis of more complex isotopically labeled molecules.[2]

Visualization of Synthesis Workflow

The following diagram illustrates the synthetic pathway for producing this compound from deuterated starting materials.

References

- 1. 1,2-Dibromoethane - Wikipedia [en.wikipedia.org]

- 2. 1,2-Dibromoethane-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-195-25 [isotope.com]

- 3. 1,2-Dibromoethane 98 106-93-4 [sigmaaldrich.com]

- 4. Ethane, 1,2-dibromo- [webbook.nist.gov]

- 5. 1,2-Dibromoethane | 106-93-4 [chemicalbook.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Health and Safety Data for 1,2-Dibromoethane-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for 1,2-Dibromoethane-d4 (CAS No. 22581-63-1). Given the limited specific toxicological data for the deuterated form, this guide primarily relies on the extensive data available for its non-deuterated analogue, 1,2-Dibromoethane (CAS No. 106-93-4), a compound with similar chemical properties and expected toxicological profile. This document is intended to inform researchers, scientists, and drug development professionals of the potential hazards and necessary safety precautions when handling this compound.

Chemical and Physical Properties

This compound is a deuterated form of 1,2-Dibromoethane, where the four hydrogen atoms are replaced with deuterium. This isotopic labeling is often utilized in metabolic and mechanistic studies.

| Property | Value | Reference |

| Chemical Formula | C₂D₄Br₂ | [1] |

| Molecular Weight | 191.89 g/mol | [1][2] |

| Appearance | Colorless liquid | [3][4] |

| Odor | Mild, sweet, chloroform-like | [3][4][5] |

| Boiling Point | 131-132 °C | [2][3] |

| Melting Point | 9 °C | [3] |

| Density | 2.226 g/mL at 25 °C | [2] |

| Solubility | Slightly soluble in water; miscible with most organic solvents. | [5] |

| Refractive Index | n20/D 1.536 | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).[6]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[6][7] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[6][7] |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled.[7] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[6][7] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[6][7] |

| Carcinogenicity | 1B | H350: May cause cancer.[6][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[6][7] |

| Hazardous to the Aquatic Environment, Chronic Hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[6][7] |

Signal Word: Danger[7]

Toxicological Data

The toxicological data for 1,2-Dibromoethane provides a strong basis for assessing the risks associated with its deuterated analogue.

Acute Toxicity

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 108 mg/kg | [6] |

| Dermal LD50 | Rabbit | 300 mg/kg | [6] |

| Inhalation LC50 (4h) | Rat | 3 mg/L | [6] |

Carcinogenicity

1,2-Dibromoethane is a known animal carcinogen and is reasonably anticipated to be a human carcinogen.[5][8] Studies in experimental animals have demonstrated that it can induce tumors at various sites.

| Species | Route of Exposure | Tumor Site | Reference |

| Rats | Inhalation | Nasal cavity, spleen (hemangiosarcoma), adrenal gland, mammary gland, testes. | [2][7][9] |

| Mice | Inhalation | Nasal cavity, lung, mammary gland, subcutaneous tissue. | [7][9] |

| Rats | Oral (gavage) | Forestomach, liver (hepatocellular carcinoma). | [10] |

| Mice | Oral (gavage) | Forestomach, lung (alveolar/bronchiolar adenoma). | [10] |

| Mice | Dermal | Skin, lung. | [9] |

Experimental Protocols

The following are summaries of the methodologies used in key toxicological studies of 1,2-Dibromoethane.

Acute Oral Toxicity (Fixed Dose Procedure)

-

Principle: Based on the OECD 420 guideline, this method aims to determine the dose at which signs of toxicity are evident, rather than lethality as the primary endpoint.[11]

-

Animal Model: Typically, female rats are used.[1]

-

Procedure: A starting dose is administered to a small group of animals. The outcome (toxic signs or no effect) determines the dose for the next group. This stepwise procedure continues until the dose causing evident toxicity is identified.[11] Animals are observed for a total of 14 days for signs of toxicity and mortality.[1] Body weight is recorded at regular intervals.[1] At the end of the study, a gross necropsy is performed on all animals.[1]

Carcinogenicity Bioassay (NCI Gavage Study)

-

Objective: To evaluate the carcinogenic potential of 1,2-Dibromoethane when administered orally.[8][10]

-

Animal Models: Osborne-Mendel rats and B6C3F1 mice, with groups of 50 males and 50 females for each dose level.[10]

-

Dosing Regimen: The test substance, dissolved in corn oil, was administered by gavage five days a week. Time-weighted average doses for rats were approximately 37-41 mg/kg/day and for mice were 62-107 mg/kg/day.[10]

-

Duration: Rats were dosed for 49-61 weeks, and mice were dosed for the duration of the study, with observation periods following the dosing phase.[10]

-

Endpoints: The study monitored for accelerated mortality and the development of tumors. A comprehensive histopathological examination was performed on all animals.[10]

Carcinogenicity Bioassay (NTP Inhalation Study)

-

Objective: To assess the carcinogenic potential of 1,2-Dibromoethane following inhalation exposure.[3][6][7]

-

Animal Models: Fischer 344 rats and B6C3F1 mice, with 50 animals per sex and exposure group.[7]

-

Exposure Regimen: Animals were exposed to 0, 10, or 40 ppm of 1,2-Dibromoethane for 6 hours per day, 5 days per week.[7]

-

Duration: The study was intended for 103 weeks, but high mortality in the high-exposure groups led to early termination for those groups.[7]

-

Endpoints: The primary endpoints were mortality and the incidence of neoplastic lesions, with a focus on tumors in the nasal cavity.[7]

Signaling Pathways and Mechanism of Toxicity

The toxicity of 1,2-Dibromoethane is primarily attributed to its metabolic activation into reactive intermediates. Two major pathways are involved:

-

Oxidative Metabolism: Mediated by Cytochrome P450 enzymes (predominantly CYP2E1), this pathway produces 2-bromoacetaldehyde. This metabolite is cytotoxic and causes tissue damage by covalently binding to cellular macromolecules, particularly proteins.

-

Conjugative Metabolism: This pathway involves the conjugation of 1,2-Dibromoethane with glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs). This forms S-(2-bromoethyl)glutathione, which can spontaneously cyclize to form a highly reactive thiiranium (episulfonium) ion. This electrophilic intermediate is genotoxic, readily reacting with DNA to form adducts, primarily S-[2-(N⁷-guanyl)ethyl]glutathione. This DNA damage is considered the primary mechanism for the carcinogenicity of 1,2-Dibromoethane.

Caption: Metabolic activation and toxicity pathways of 1,2-Dibromoethane.

Experimental Workflow for Inhalation Carcinogenicity Bioassay

The following diagram illustrates a typical workflow for an inhalation carcinogenicity bioassay, based on the NTP protocol.

Caption: Workflow for an inhalation carcinogenicity bioassay.

Safety Precautions and Handling

Given the high toxicity and carcinogenicity of this compound, strict safety protocols must be followed.

-

Engineering Controls: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses with side shields or chemical goggles.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

Conclusion

This compound is a hazardous chemical with significant acute and chronic health risks, including high toxicity and carcinogenicity. The information presented in this guide, largely based on its non-deuterated analogue, underscores the importance of stringent safety measures. Researchers and professionals must adhere to all recommended safety protocols to minimize exposure and ensure a safe working environment.

References

- 1. agc-chemicals.com [agc-chemicals.com]

- 2. HEALTH EFFECTS - Toxicological Profile for 1,2-Dibromoethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. nelsonlabs.com [nelsonlabs.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Carcinogenesis Bioassay of 1,2-Dibromoethane (CAS No. 106-93-4) in F344 Rats and B6C3F1 Mice (Inhalation Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Bioassay of 1,2-dibromoethane for possible carcinogenicity [pubmed.ncbi.nlm.nih.gov]

- 11. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]

The Enigmatic Presence of 1,2-Dibromoethane in the Marine Biosphere: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromoethane (EDB), a compound with a history of extensive anthropogenic use, also exhibits a subtle yet persistent presence in the natural world, particularly within marine ecosystems. While its natural occurrence is acknowledged, the precise mechanisms of its biosynthesis, its distribution and concentration in various marine environments, and its potential biological roles remain largely uncharacterized. This in-depth technical guide synthesizes the current scientific understanding of the natural occurrence of non-deuterated 1,2-dibromoethane, focusing on its probable biogenic origins, analytical detection methodologies, and a conspicuous absence of evidence for its involvement in biological signaling pathways. This paper aims to provide a comprehensive resource for researchers by presenting quantitative data in a structured format, detailing experimental protocols, and visualizing hypothetical and established scientific workflows.

Introduction

1,2-Dibromoethane (C₂H₄Br₂), also known as ethylene dibromide, is a volatile organic compound that has been primarily recognized for its industrial applications as a lead scavenger in gasoline and as a soil and grain fumigant.[1] However, a growing body of evidence suggests a natural origin for this compound, with trace amounts consistently detected in remote marine environments, far from direct anthropogenic sources.[2] The prevailing hypothesis points to marine algae and kelp as the likely producers of 1,2-dibromoethane.[1][3] This whitepaper delves into the scientific literature to provide a detailed account of the natural occurrence of this compound, addressing its biosynthesis, environmental concentrations, and the analytical techniques employed for its detection. A significant focus is placed on the current knowledge gaps, particularly the speculative nature of its biosynthetic pathway and the lack of information regarding any potential role in marine biological signaling.

Natural Occurrence and Biosynthesis

The detection of 1,2-dibromoethane in the atmosphere and waters of the open ocean, such as the North and South Atlantic, suggests a natural source.[2] While the exact biosynthetic pathway has not been elucidated, the most plausible mechanism involves the enzymatic activity of haloperoxidases, specifically vanadium bromoperoxidases (V-BPOs), which are abundant in marine algae.[4][5]

Hypothetical Biosynthetic Pathway

Vanadium bromoperoxidases are known to catalyze the oxidation of bromide ions (Br⁻) in the presence of hydrogen peroxide (H₂O₂), forming a reactive brominating species, likely hypobromous acid (HOBr).[5][6] It is hypothesized that this reactive intermediate could then brominate a suitable organic precursor. In the case of 1,2-dibromoethane, the likely precursor is ethylene (C₂H₄), a common plant hormone also produced by some marine algae.

The proposed reaction sequence is as follows:

-

Activation of Bromide: The V-BPO enzyme utilizes hydrogen peroxide to oxidize bromide ions to a reactive brominating agent.

-

Electrophilic Attack: The brominating agent then undergoes an electrophilic addition reaction with the double bond of ethylene.

-

Formation of 1,2-Dibromoethane: A subsequent reaction with another bromide ion or a further enzymatic step would lead to the formation of 1,2-dibromoethane.

It is crucial to emphasize that while the individual steps of this proposed pathway are biochemically plausible and supported by the known reactivity of V-BPOs with other organic substrates, direct experimental evidence for the enzymatic bromination of ethylene to 1,2-dibromoethane in marine algae is currently lacking.[7][8][9]

Figure 1: Hypothetical enzymatic pathway for the biosynthesis of 1,2-dibromoethane in marine algae.

Quantitative Data on Natural Occurrence

The concentration of naturally occurring 1,2-dibromoethane in marine environments is extremely low, often at the picogram per liter (pg/L) or parts per trillion (ppt) level. The available data is sparse and varies depending on the location and the specific marine matrix (air, water, or biota).

| Marine Environment | Matrix | Concentration | Reference(s) |

| North and South Atlantic Ocean | Air | <0.001–0.003 ppt | [2] |

| Arctic | Air | 1.0–1.9 ppt | [2] |

| Antarctic (Marguerite Bay) | Seawater | Not Detected (Dibromomethane up to 30.0 ± 0.4 pmol/L) | |

| Western Pacific Ocean | Seawater | Not Reported (Dibromomethane atmospheric conc. 0.85–1.75 pptv) | [10] |

| Indian Ocean | Seawater | Not Reported (Dichloromethane studied) | |

| Southern Ocean | Seawater | Not Reported | [11][12] |

Note: The data for dibromomethane and dichloromethane are included to provide context for the presence of other volatile halogenated organic compounds in similar environments. The lack of extensive data for 1,2-dibromoethane highlights a significant area for future research.

Experimental Protocols for Detection and Quantification

The detection and quantification of trace levels of volatile organic compounds like 1,2-dibromoethane in complex matrices such as seawater and biological tissues require sensitive and specific analytical methods. The most commonly employed techniques involve a pre-concentration step followed by gas chromatography coupled with mass spectrometry (GC-MS).

Sample Collection and Preparation

-

Water Samples: Seawater samples should be collected in clean, amber glass bottles with Teflon-lined caps to prevent photodegradation and contamination. Samples should be stored at 4°C and analyzed as soon as possible.

-

Biological Samples: Algal or other marine organism tissues should be collected and immediately frozen at -20°C or -80°C to halt enzymatic activity. Prior to analysis, tissues are typically homogenized.

Analytical Methodology: Purge-and-Trap GC-MS (EPA Method 8260D)

A widely used and validated method for the analysis of volatile organic compounds in water is the Purge-and-Trap technique followed by Gas Chromatography-Mass Spectrometry (GC-MS), as outlined in EPA Method 8260D.

-

Purging: An inert gas (e.g., helium or nitrogen) is bubbled through the water sample. Volatile organic compounds, including 1,2-dibromoethane, are purged from the sample and carried into a trap.

-

Trapping: The trap contains adsorbent materials (e.g., Tenax®, silica gel, and charcoal) that retain the volatile compounds while allowing the inert gas to pass through.

-

Desorption: The trap is rapidly heated, and the trapped compounds are desorbed into the gas chromatograph.

-

Gas Chromatography (GC): The desorbed compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry (MS): The separated compounds are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for positive identification and quantification.

Figure 2: General analytical workflow for the detection of 1,2-dibromoethane in marine samples.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

An alternative to purge-and-trap is headspace solid-phase microextraction (HS-SPME).

-

Extraction: A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample (water or homogenized tissue). Volatile compounds partition from the sample into the headspace and are adsorbed onto the fiber.

-

Desorption: The fiber is then retracted and inserted into the hot injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed.

-

GC-MS Analysis: The subsequent separation and detection are the same as in the purge-and-trap method.

Biological Signaling Pathways: A Knowledge Void

A critical aspect of understanding the role of any naturally occurring compound is its potential involvement in biological signaling. Despite targeted searches for evidence of 1,2-dibromoethane acting as a signaling molecule in marine organisms, there is currently no scientific literature to support such a role.

Studies on the ecotoxicology of 1,2-dibromoethane in marine ecosystems have primarily focused on its harmful effects at concentrations far exceeding those found in unpolluted environments.[13][14] These studies document adverse effects on various marine invertebrates, including impacts on reproduction and development.[15][16][17] However, these toxicological endpoints are not indicative of a specific signaling pathway.

The search for sub-lethal, behavioral, or cellular signaling responses to environmentally relevant concentrations of naturally produced 1,2-dibromoethane has yielded no results. This represents a significant and compelling gap in our understanding of the ecological significance of this compound. It is possible that its natural concentrations are too low to elicit a signaling response, or that its role, if any, is highly specific and has yet to be discovered.

Figure 3: The current state of knowledge regarding the role of 1,2-dibromoethane in marine biological signaling.

Conclusion and Future Directions

The natural occurrence of 1,2-dibromoethane in the marine environment, likely originating from biosynthesis by algae and kelp, presents a fascinating area of study. While the analytical methods for its detection are well-established, significant knowledge gaps persist. The foremost of these is the definitive elucidation of its biosynthetic pathway. Future research should focus on in vitro enzymatic assays with purified vanadium bromoperoxidases and ethylene to confirm the hypothetical pathway. Furthermore, transcriptomic and proteomic studies of marine algae could help identify the specific enzymes and genes involved.

The complete absence of information on the role of naturally produced 1,2-dibromoethane in biological signaling is a critical unknown. Low-dose exposure studies on a range of marine organisms, from bacteria to invertebrates, are necessary to investigate potential sublethal effects that could indicate a signaling function.

This whitepaper serves as a comprehensive guide to the current understanding of naturally occurring 1,2-dibromoethane. It highlights not only what is known but also, and perhaps more importantly, the vast and exciting research avenues that remain to be explored. Addressing these knowledge gaps will be crucial for a complete understanding of the biogeochemical cycling of halogenated organic compounds and their ecological roles in the marine environment.

References

- 1. researchgate.net [researchgate.net]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Vanadium bromoperoxidase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. www1.udel.edu [www1.udel.edu]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Vanadium bromoperoxidase-catalyzed biosynthesis of halogenated marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Southern Ocean diatom Pseudo-nitzschia subcurvata flourished better under simulated glacial than interglacial ocean conditions: Combined effects of CO2 and iron - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tos.org [tos.org]

- 13. Enzymatic chlorination and bromination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. Sublethal effects of contaminants on marine habitat‐forming species: a review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neurotoxicity in Marine Invertebrates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Differences Between 1,1- and 1,2-Dibromoethane Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural isomers 1,1-dibromoethane and 1,2-dibromoethane. The document details the fundamental differences in their chemical structure, physical properties, synthesis, and spectroscopic signatures. Experimental protocols for their synthesis and characterization are provided, along with a comparative summary of their toxicological profiles. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a deep understanding of these halogenated hydrocarbons.

Structural and Physical Properties

The core difference between 1,1-dibromoethane and 1,2-dibromoethane lies in the locational arrangement of the two bromine atoms on the ethane backbone. In 1,1-dibromoethane, both bromine atoms are attached to the same carbon atom, a configuration known as a geminal dihalide. In contrast, 1,2-dibromoethane has the bromine atoms attached to adjacent carbon atoms, referred to as a vicinal dihalide. This seemingly subtle structural variance leads to significant differences in their physical and chemical properties.

Table 1: Comparison of Physical Properties

| Property | 1,1-Dibromoethane | 1,2-Dibromoethane |

| Synonyms | Ethylidene bromide, Ethylidene dibromide | Ethylene dibromide, EDB, Glycol bromide |

| CAS Number | 557-91-5 | 106-93-4 |

| Molecular Formula | C₂H₄Br₂ | C₂H₄Br₂ |

| Molar Mass | 187.86 g/mol | 187.86 g/mol |

| Appearance | Colorless to slightly brown, flammable liquid | Clear, colorless liquid with a sweetish odor |

| Melting Point | -63 °C | 9.8 °C |

| Boiling Point | 107-109 °C | 131-132 °C |

| Density | 2.06 g/mL | 2.18 g/mL at 25 °C |

| Solubility in Water | Slightly soluble | Slightly soluble (0.4 g/100 g water at 20°C) |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and benzene | Soluble in most organic solvents and thinners |

| Refractive Index (n²⁰/D) | 1.509-1.512 | 1.539 |

Synthesis of 1,1- and 1,2-Dibromoethane

The synthetic routes to these isomers are distinct, reflecting their structural differences.

Synthesis of 1,1-Dibromoethane

1,1-Dibromoethane is typically synthesized via the addition of hydrogen bromide (HBr) to vinyl bromide.[1] This reaction follows Markovnikov's rule, where the hydrogen atom of HBr adds to the carbon atom that already has more hydrogen atoms.

Synthesis of 1,1-Dibromoethane

Synthesis of 1,2-Dibromoethane

1,2-Dibromoethane is produced through the classic halogen addition reaction of ethylene gas with bromine (Br₂).[2]

References

Methodological & Application

Application Notes and Protocols for 1,2-Dibromoethane-d4 as an NMR Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromoethane-d4 (D4-EDB), also known as ethylene dibromide-d4, is a deuterated solvent with applications in Nuclear Magnetic Resonance (NMR) spectroscopy. Its physical and chemical properties make it a suitable medium for the analysis of a variety of organic compounds, particularly those with low polarity. This document provides detailed application notes and protocols for the effective use of this compound as an NMR solvent.

Physical and Chemical Properties

This compound is a dense, colorless to pale yellow liquid with a mild, sweet, chloroform-like odor.[1][2][3] It is miscible with most organic solvents such as ethanol, ether, and chloroform, but only sparingly soluble in water.[1][2] Key physical and chemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| Linear Formula | BrCD₂CD₂Br | [4] |

| Molecular Weight | 191.89 g/mol | [4] |

| CAS Number | 22581-63-1 | [4] |

| Boiling Point | 131-132 °C | [4] |

| Density | 2.226 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.536 | [4] |

| Isotopic Purity | ≥99 atom % D | [4] |

| Chemical Purity | ≥98% |

NMR Spectroscopic Properties

Understanding the NMR signature of the solvent is crucial for accurate spectral interpretation. The following table summarizes the expected chemical shifts for the residual protons and carbon-13 signals of this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H (Residual) | ~3.65 | Multiplet |

| ¹³C | ~31.8 | Triplet |

Note: The proton chemical shift is based on the non-deuterated analog and may vary slightly. The multiplicity of the residual proton peak (CHD) is expected to be a multiplet due to coupling with deuterium. The ¹³C signal is a triplet due to one-bond coupling with deuterium.

Applications in NMR Spectroscopy

This compound serves as a valuable solvent in NMR spectroscopy for several applications:

-

Analysis of Nonpolar Compounds: Due to its miscibility with a wide range of organic solvents, it is an excellent choice for dissolving nonpolar and weakly polar analytes that have poor solubility in more common deuterated solvents like CDCl₃ or DMSO-d₆.

-

Reaction Monitoring: Its relatively high boiling point allows for its use in monitoring reactions at elevated temperatures.

-

Internal Standard: In some instances, 1,2-Dibromoethane has been used as an internal standard for quantifying reaction products by ¹H NMR spectroscopy.

Experimental Protocols

Protocol 1: General Sample Preparation for ¹H and ¹³C NMR

This protocol outlines the standard procedure for preparing an NMR sample using this compound.

Materials:

-

Analyte of interest

-

This compound (BrCD₂CD₂Br)

-

NMR tube (5 mm or appropriate size)

-

Pipettes

-

Vortex mixer (optional)

-

Filter (e.g., glass wool plug in a Pasteur pipette)

Procedure:

-

Determine Analyte Amount: Weigh an appropriate amount of the solid analyte. For ¹H NMR, 1-10 mg is typically sufficient. For ¹³C NMR, a higher concentration of 10-50 mg is recommended. For liquid analytes, use 1-10 µL.

-

Dissolution: Add approximately 0.5-0.7 mL of this compound to a clean, dry vial containing the analyte.

-

Mixing: Gently swirl or vortex the vial to dissolve the analyte completely. If necessary, gentle warming can be applied, keeping in mind the volatility of the solvent.

-

Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into the NMR tube.

-

Sample Volume: Ensure the final volume in the NMR tube is between 0.5 mL and 0.7 mL, corresponding to a height of approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of this compound. Acquire and process the NMR data as required.

Figure 1. Workflow for preparing and analyzing an NMR sample using this compound.

Safety Precautions

This compound is toxic and a suspected carcinogen.[4] It is harmful if swallowed, inhaled, or in contact with skin. Always handle this solvent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a cool, dry place away from light.

Logical Relationships in Solvent Selection

The choice of an appropriate NMR solvent is critical for obtaining high-quality spectra. The following diagram illustrates the decision-making process for selecting this compound.

Figure 2. Decision tree for selecting this compound as an NMR solvent.

References

Application Notes and Protocols: 1,2-Dibromoethane-d4 as an Internal Standard for Mass Spectrometry

Introduction

Quantitative analysis by mass spectrometry (MS) is a cornerstone of modern research in the pharmaceutical, environmental, and agricultural sectors. The accuracy and reliability of these measurements can be significantly impacted by variations during sample preparation, injection, and ionization.[1] To correct for these potential errors, an internal standard (IS) is often employed. An ideal internal standard is a compound that behaves nearly identically to the analyte of interest throughout the entire analytical process but is distinguishable by the mass spectrometer.[2]

Stable isotope-labeled (SIL) compounds, such as 1,2-Dibromoethane-d4, are considered the gold standard for internal standards in mass spectrometry.[2] By replacing hydrogen atoms with deuterium, the molecule's mass is increased without significantly altering its chemical and physical properties, such as polarity, volatility, and chromatographic retention time. This ensures that the SIL internal standard experiences similar extraction efficiencies, ionization suppression or enhancement (matrix effects), and potential degradation as the unlabeled analyte.[2][3]

This compound (Ethylene dibromide-d4) is particularly well-suited as an internal standard for the analysis of volatile organic compounds (VOCs), fumigants, and other small halogenated molecules by Gas Chromatography-Mass Spectrometry (GC-MS).[1][4] Its volatility and chemical properties allow it to be effectively integrated into methods for analyzing trace contaminants in complex matrices like water, soil, and biological tissues.

Physicochemical Properties and Safety Information

This compound is a deuterated form of the volatile organic compound 1,2-Dibromoethane. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | BrCD₂CD₂Br | [4] |

| Molecular Weight | 191.87 g/mol | [4] |

| CAS Number | 22581-63-1 | [4] |

| Appearance | Liquid | |

| Boiling Point | 131-132 °C | |

| Density | 2.226 g/mL at 25 °C | |

| Isotopic Purity | ≥99 atom % D | |

| Chemical Purity | ≥98% | [4] |

| Mass Shift vs. Analyte | M+4 | |

Safety Information: 1,2-Dibromoethane and its deuterated analog are classified as known or suspected human carcinogens and are toxic if swallowed, inhaled, or in contact with skin.[4][5] All handling of pure standards and concentrated stock solutions should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Principle of Isotope Dilution Mass Spectrometry

The use of this compound relies on the principle of isotope dilution. A known quantity of the deuterated internal standard is added to every sample, calibration standard, and quality control sample at the beginning of the sample preparation process. Because the deuterated standard and the native analyte behave almost identically, any loss of substance during extraction, derivatization, or injection will affect both compounds to the same degree.

The mass spectrometer can easily distinguish between the analyte and the internal standard due to their mass difference. Quantification is therefore based on the ratio of the analyte's signal response to the internal standard's signal response, rather than on the absolute response of the analyte. This ratio remains stable even if the absolute signal intensity fluctuates, leading to significantly improved precision and accuracy.[2]

Caption: Principle of isotope dilution using a deuterated internal standard.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of a primary stock solution, a secondary stock solution, and working-level calibration standards.

Materials:

-

This compound (neat)

-

Analyte of interest (neat or certified standard)

-

Methanol (Purge-and-trap grade or equivalent)

-

Class A volumetric flasks (1 mL, 10 mL, 100 mL)

-

Microsyringes (10 µL, 100 µL, 1000 µL)

-

Amber glass vials with PTFE-lined septa

Procedure:

-

Primary Internal Standard (IS) Stock Solution (~1000 µg/mL): a. Allow the sealed vial of this compound to equilibrate to room temperature. b. In a fume hood, weigh approximately 10 mg of the neat material into a tared 10 mL volumetric flask partially filled with methanol. c. Record the exact weight, dilute to the mark with methanol, cap, and invert several times to mix. d. Calculate the exact concentration in µg/mL. e. Transfer to an amber vial and store at 4°C.

-

Primary Analyte Stock Solution (~1000 µg/mL): a. Prepare a stock solution of the target analyte(s) following the same procedure as in step 1.

-

Secondary/Working Stock Solution (10 µg/mL): a. Using a microsyringe, transfer 1 mL of the primary stock solution into a 100 mL volumetric flask. b. Dilute to the mark with methanol, cap, and mix. This creates a 10 µg/mL working stock. c. Prepare separate working stocks for the analyte and the internal standard.

-

Calibration Standards (e.g., 0.1 to 10 µg/L): a. Label a series of 40 mL vials or 100 mL volumetric flasks, one for each calibration level. b. Fill each flask with reagent water. c. Add a constant amount of the IS working stock to each flask. For example, add 50 µL of the 10 µg/mL IS stock to achieve a final concentration of 5 µg/L in a 100 mL volume. d. Add varying amounts of the analyte working stock to create a calibration curve (e.g., 10 µL, 50 µL, 100 µL, etc.). e. These standards are now ready for extraction as described in Protocol 2.